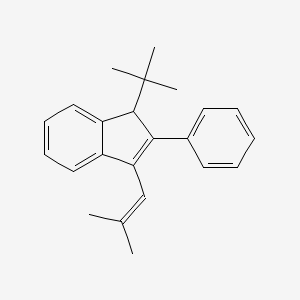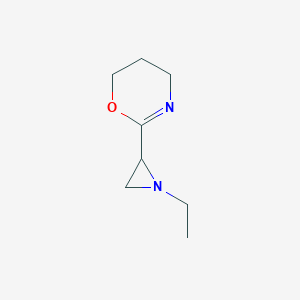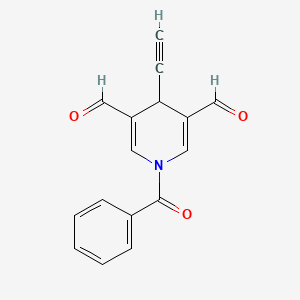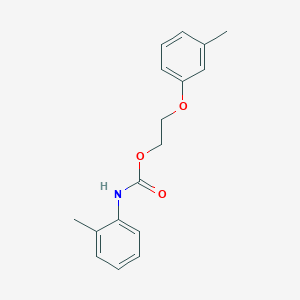![molecular formula C11H20BrNS B14513948 1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide CAS No. 63344-45-6](/img/structure/B14513948.png)
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide is a chemical compound with a unique structure that includes a sulfanyl group and an iminium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide typically involves the reaction of but-2-en-1-yl sulfide with N,N-dimethylpent-4-en-1-iminium bromide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the iminium ion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iminium ion can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide involves its reactivity with various molecular targets. The iminium ion can interact with nucleophiles, leading to the formation of new chemical bonds. The sulfanyl group can undergo oxidation or substitution reactions, contributing to the compound’s overall reactivity. The specific pathways and molecular targets depend on the context of its use in research or applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylethan-1-iminium bromide: Similar structure but with a shorter carbon chain.
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylprop-4-en-1-iminium bromide: Similar structure with a different carbon chain length.
Uniqueness
1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide is unique due to its specific combination of functional groups and carbon chain length, which influence its reactivity and potential applications. The presence of both the sulfanyl group and the iminium ion provides a versatile platform for various chemical transformations and interactions.
Eigenschaften
CAS-Nummer |
63344-45-6 |
|---|---|
Molekularformel |
C11H20BrNS |
Molekulargewicht |
278.25 g/mol |
IUPAC-Name |
1-but-2-enylsulfanylpent-4-enylidene(dimethyl)azanium;bromide |
InChI |
InChI=1S/C11H20NS.BrH/c1-5-7-9-11(12(3)4)13-10-8-6-2;/h5-6,8H,1,7,9-10H2,2-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MRMULGNDAAEGFP-UHFFFAOYSA-M |
Kanonische SMILES |
CC=CCSC(=[N+](C)C)CCC=C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B14513866.png)

![N,N'-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14513879.png)
![1-Hexyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14513881.png)


![4-Methyl-4-phenyl-1-[(quinolin-8-yl)amino]pent-1-en-3-one](/img/structure/B14513906.png)


![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)




